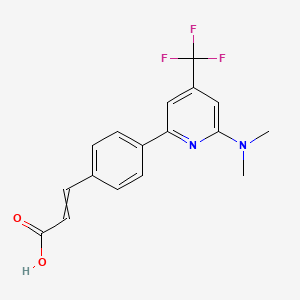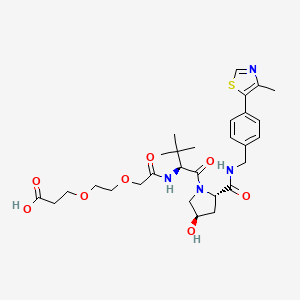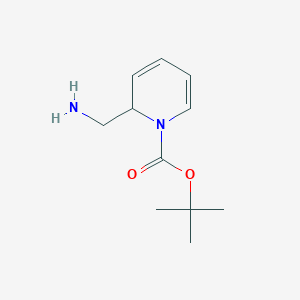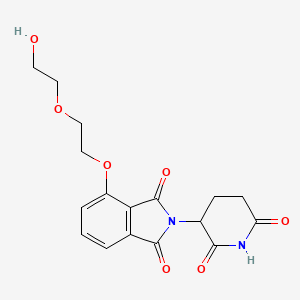
Thalidomide-O-PEG2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG2-OH is a compound that integrates thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific proteins within cells. The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in biochemical and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG2-OH typically involves the conjugation of thalidomide with a PEG linker. One common method includes the use of a PEG derivative, such as Propargyl-PEG2-OH, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized thalidomide . The reaction conditions often involve the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, under mild temperatures and neutral pH.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: Thalidomide-O-PEG2-OH can undergo various chemical reactions, including:
Oxidation: The PEG linker can be oxidized under specific conditions, although this is less common in typical applications.
Reduction: The compound can be reduced using mild reducing agents, which may affect the thalidomide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-hydroxysuccinimide (NHS) esters, carboxylic acids, and aldehydes.
Major Products: The major products formed from these reactions include various thalidomide-PEG conjugates, which can be further functionalized for specific applications in PROTAC technology .
科学的研究の応用
Thalidomide-O-PEG2-OH has a wide range of applications in scientific research:
作用機序
Thalidomide-O-PEG2-OH exerts its effects through the recruitment of the cereblon (CRBN) E3 ubiquitin ligase complex. The thalidomide moiety binds to CRBN, which is part of the cullin-4-containing E3 ubiquitin ligase complex (CRL4CRBN). This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, such as IKZF1 and IKZF3 . This mechanism is crucial for its anti-cancer and immunomodulatory effects .
類似化合物との比較
Thalidomide-O-PEG2-amine: Contains an amino group for conjugation with carboxylic acids and other functionalized linkers.
Thalidomide-O-PEG2-azide: Features an azide group for click chemistry reactions with alkyne-functionalized linkers.
Thalidomide-O-PEG2-NHS ester: Incorporates an NHS ester for efficient conjugation with amine groups.
Uniqueness: Thalidomide-O-PEG2-OH is unique due to its hydroxyl group, which provides versatility in further functionalization and conjugation reactions. This makes it a valuable tool in the synthesis of PROTACs and other bioconjugates, offering enhanced solubility and bioavailability compared to other thalidomide derivatives .
特性
分子式 |
C17H18N2O7 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O7/c20-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)19(16(10)23)11-4-5-13(21)18-15(11)22/h1-3,11,20H,4-9H2,(H,18,21,22) |
InChIキー |
QFRYKNZKNAIRHX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




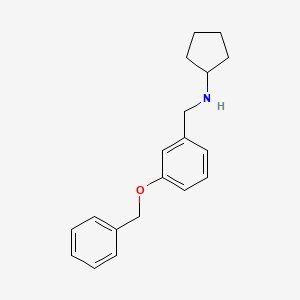

![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)

![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14773200.png)

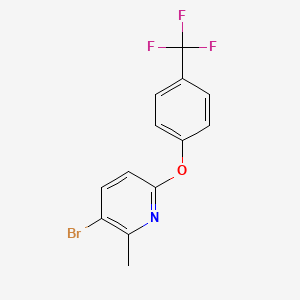
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)
